Cas no 1482967-66-7 (1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid)

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylicacid
- EN300-1296548
- 1482967-66-7
- 1H-Pyrazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-5-methyl-
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- Inchi: 1S/C11H10N2O3/c1-7-6-10(11(15)16)12-13(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,15,16)
- InChI Key: IXZGUATZOUFEIU-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)N1C(C)=CC(C(=O)O)=N1
Computed Properties
- Exact Mass: 218.06914219g/mol
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.4Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 451.8±35.0 °C(Predicted)
- pka: 4.01±0.10(Predicted)
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296548-0.5g |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 0.5g |
$1124.0 | 2023-06-06 | ||
Enamine | EN300-1296548-10.0g |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 10g |
$5037.0 | 2023-06-06 | ||
Enamine | EN300-1296548-250mg |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1296548-5000mg |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1296548-100mg |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1296548-500mg |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1296548-10000mg |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1296548-0.25g |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 0.25g |
$1078.0 | 2023-06-06 | ||
Enamine | EN300-1296548-2.5g |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 2.5g |
$2295.0 | 2023-06-06 | ||
Enamine | EN300-1296548-5.0g |
1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
1482967-66-7 | 5g |
$3396.0 | 2023-06-06 |
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction to 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1482967-66-7)
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1482967-66-7, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this pyrazole derivative incorporates both hydroxyl and methyl substituents, which contribute to its diverse chemical reactivity and biological activity.
The pyrazole core is a heterocyclic aromatic ring system that is widely recognized for its role in medicinal chemistry. Pyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a hydroxyl group at the 4-position of the phenyl ring in 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid enhances its interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents.
Recent research has highlighted the importance of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in the development of small-molecule inhibitors. Studies have demonstrated its potential in modulating enzyme activities and receptor interactions, which are critical for treating various diseases. For instance, the compound has been investigated for its ability to inhibit kinases and other enzymes involved in cancer progression. The methyl group at the 5-position of the pyrazole ring further influences its pharmacokinetic properties, enhancing bioavailability and target specificity.
In addition to its therapeutic potential, 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been explored in synthetic chemistry for its versatility as a building block. Its reactivity allows for modifications at multiple sites, enabling the creation of derivatives with tailored biological activities. This flexibility makes it a valuable intermediate in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
The compound's hydroxyl group also plays a crucial role in its interaction with biological systems. Hydroxylated aromatic compounds are known for their ability to form hydrogen bonds with biomolecules, which can enhance binding affinity and selectivity. This property is particularly relevant in drug design, where precise targeting of biological pathways is essential for efficacy and minimizing side effects.
Advances in computational chemistry have further enhanced the understanding of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid's behavior. Molecular modeling studies have provided insights into its binding modes with target proteins, helping researchers optimize its structure for improved pharmacological activity. These computational approaches are complemented by experimental validations, ensuring a robust framework for drug development.
The synthesis of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically starts from readily available precursors, such as 4-hydroxybenzaldehyde and methyl acetoacetate, through condensation reactions followed by cyclization. This synthetic route underscores the compound's accessibility and feasibility for large-scale production.
Industrial applications of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid are expanding as pharmaceutical companies seek novel compounds for drug development. Its structural features make it a promising candidate for further investigation in clinical trials. The growing interest in pyrazole derivatives underscores their significance as pharmacophores in modern medicine.
The environmental impact of synthesizing and using 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is also a consideration in contemporary research. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally responsible chemical manufacturing.
Future directions in research on 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid include exploring its role in personalized medicine. By understanding how individual genetic profiles influence responses to this compound, researchers can develop more targeted therapies. This approach holds promise for improving patient outcomes and reducing adverse effects.
In conclusion, 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1482967-66-7) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable asset in developing new therapeutic agents. As research continues to uncover its benefits, this compound is likely to play an increasingly important role in addressing global health challenges.
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